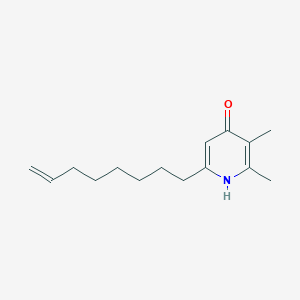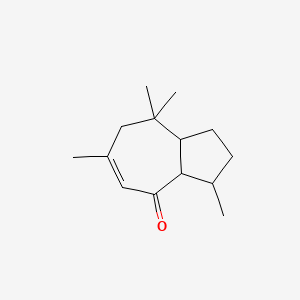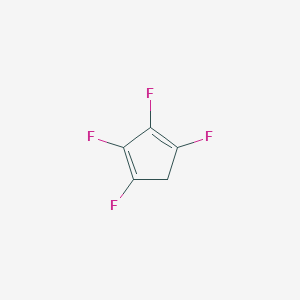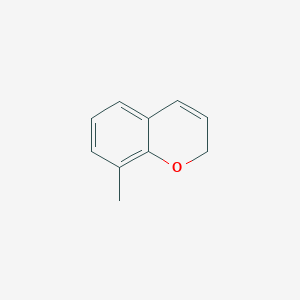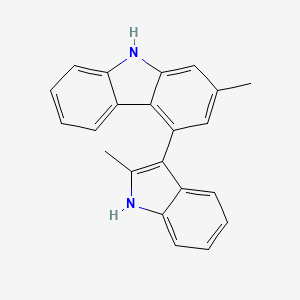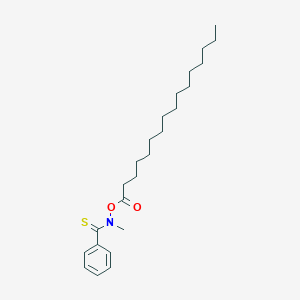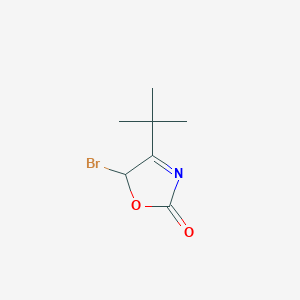
5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one is a synthetic organic compound belonging to the oxazolone family. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of a bromine atom and a tert-butyl group in its structure makes it a unique molecule with specific reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-bromo-2-amino-2-methylpropanoic acid with phosgene or a similar reagent to form the oxazolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The oxazolone ring can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one can be used as a building block for more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with specific biological targets.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting specific pathways. The presence of the bromine atom and tert-butyl group could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-1,3-oxazol-2(5H)-one: Lacks the bromine atom, leading to different reactivity.
5-Chloro-4-tert-butyl-1,3-oxazol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-Bromo-4-tert-butyl-1,3-oxazol-2(5H)-one makes it more reactive in certain substitution reactions compared to its chloro or non-halogenated counterparts. This unique reactivity can be exploited in various synthetic and industrial applications.
Properties
CAS No. |
90311-66-3 |
|---|---|
Molecular Formula |
C7H10BrNO2 |
Molecular Weight |
220.06 g/mol |
IUPAC Name |
5-bromo-4-tert-butyl-5H-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2,3)4-5(8)11-6(10)9-4/h5H,1-3H3 |
InChI Key |
XAFUFNOZFSRREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=O)OC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
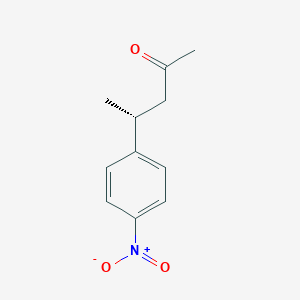
![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
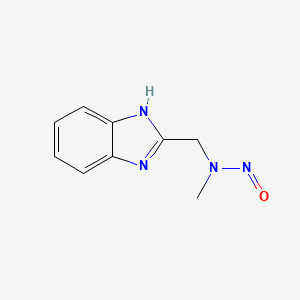
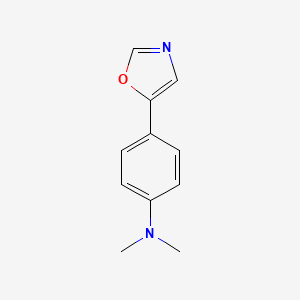
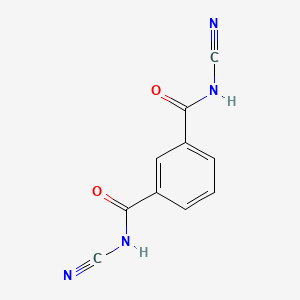
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
